molecular formula C14H15N5O3 B10873404 N-(2-{[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide

N-(2-{[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide

Cat. No.: B10873404
M. Wt: 301.30 g/mol
InChI Key: QQQCPMSOKMSWQV-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridylcarbonyl moiety, and an oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridylcarbonyl group: This step involves the coupling of the oxadiazole intermediate with a pyridylcarbonyl chloride using a base such as triethylamine.

    Attachment of the cyclopropyl group: The final step involves the alkylation of the amine group with a cyclopropyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-THIADIAZOLE-5-CARBOXAMIDE: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-TRIAZOLE-5-CARBOXAMIDE: The triazole ring in this compound may confer different reactivity and biological activity compared to the oxadiazole derivative.

    3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-THIOCARBOXAMIDE: This compound has a thiocarboxamide group instead of a carboxamide group, which may affect its chemical stability and biological interactions.

The uniqueness of 3-CYCLOPROPYL-N~5~-{2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

3-cyclopropyl-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H15N5O3/c20-12(10-2-1-5-15-8-10)16-6-7-17-13(21)14-18-11(19-22-14)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,16,20)(H,17,21)

InChI Key

QQQCPMSOKMSWQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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